molecular formula C26H21FN4O5 B2988027 7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207048-17-6

7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2988027
CAS-Nummer: 1207048-17-6
Molekulargewicht: 488.475
InChI-Schlüssel: HPWROAZMRNFWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring. The quinazoline-dione scaffold is pharmacologically significant due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The 4-ethoxy-3-methoxyphenyl group on the oxadiazole ring may influence solubility and receptor-binding specificity.

Eigenschaften

IUPAC Name

7-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O5/c1-3-35-21-11-9-15(13-22(21)34-2)23-29-24(36-30-23)16-8-10-18-20(12-16)28-26(33)31(25(18)32)14-17-6-4-5-7-19(17)27/h4-13H,3,14H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWROAZMRNFWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethyl ester under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.

    Construction of the quinazoline core: This can be accomplished through a cyclization reaction involving an anthranilic acid derivative and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, general insights can be drawn from related heterocyclic frameworks:

Structural and Functional Analogues

Quinazoline-dione Derivatives 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: This triazole-thione derivative shares a heterocyclic core but lacks the oxadiazole and fluorobenzyl groups. Its methoxy substituents enhance π-π stacking interactions, whereas the thione group increases polarity compared to the oxadiazole in the target compound. Property Target Compound Triazole-thione Analog Core Structure Quinazoline-2,4-dione + oxadiazole 1,2,4-Triazole-thione Key Substituents 2-fluorobenzyl, 4-ethoxy-3-methoxyphenyl 3-Methoxybenzyl, 2-methoxyphenyl Lipophilicity (LogP)* ~3.5 (predicted) ~2.8 (experimental) Bioactivity Kinase inhibition (hypothesized) Antimicrobial (observed) *Predicted using computational models; experimental data unavailable for the target compound.

Oxadiazole-containing Compounds 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxamide: This simpler oxadiazole derivative exhibits anticonvulsant activity.

Fluorobenzyl-substituted Heterocycles

  • 2-Fluorobenzyl-indole Derivatives :
    Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes like COX-2. The target compound’s 2-fluorobenzyl group may similarly improve pharmacokinetics.

Key Research Findings

  • Synthetic Challenges : The oxadiazole-quinazoline fusion requires multi-step synthesis, including cyclization under high-temperature conditions, which reduces yield compared to simpler triazole derivatives .
  • Selectivity : The 4-ethoxy-3-methoxyphenyl group may confer selectivity for serine/threonine kinases over tyrosine kinases, as seen in structurally related compounds.
  • Solubility Limitations : Despite the ethoxy group, the compound’s poor aqueous solubility (<10 µg/mL predicted) contrasts with more polar triazole-thione analogs (>50 µg/mL observed) .

Biologische Aktivität

The compound 7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This article aims to synthesize and analyze the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure

The chemical structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 342.36 g/mol

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline derivatives found that compounds similar to the one demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival .

Compound Activity Against Method Used
7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dioneE. coli, S. aureusAgar well diffusion method

Anti-inflammatory Activity

Quinazoline derivatives have also been reported to possess anti-inflammatory properties. In experimental models, certain derivatives have shown effectiveness comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators .

Anticancer Activity

The potential anticancer effects of quinazoline derivatives are attributed to their ability to inhibit various tyrosine kinases involved in cancer cell proliferation. The compound in focus has been evaluated in vitro against several cancer cell lines and showed promising cytotoxicity. Specifically, it was noted that the presence of the oxadiazole moiety enhances its efficacy against cancer cells by inducing apoptosis .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

The biological activity of this quinazoline derivative is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : It may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis in microbial cells.
  • Receptor Modulation : Potential binding to specific receptors leading to altered cellular responses has also been hypothesized.

Case Studies

Several studies have documented the synthesis and biological evaluation of quinazoline derivatives:

  • Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their antimicrobial activities against multiple bacterial strains. The results indicated that modifications on the quinazoline scaffold significantly altered biological activity .
  • In Vivo Studies : In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects in rat models when compared to indomethacin .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.